molecular formula C15H12N2O3 B3820321 4-phenyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione

4-phenyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione

Cat. No. B3820321
M. Wt: 268.27 g/mol
InChI Key: XYDSJAMKIWEAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione, commonly known as DAPTA, is a small molecule that has been extensively studied for its potential applications in scientific research. DAPTA belongs to the class of cyclic peptides and has a unique tricyclic structure that makes it an interesting molecule for various scientific studies.

Mechanism of Action

The mechanism of action of DAPTA involves its binding to the CD4 receptor on the surface of human cells. This binding prevents the entry of HIV-1 into human cells by blocking the interaction between the virus and the CD4 receptor. DAPTA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DAPTA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the entry of HIV-1 into human cells, induce apoptosis in cancer cells, and inhibit the growth of bacteria. DAPTA has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DAPTA in lab experiments is its specificity. DAPTA binds only to the CD4 receptor and does not interact with other receptors on the surface of human cells. This makes it an ideal candidate for the development of HIV-1 entry inhibitors. However, one of the limitations of using DAPTA in lab experiments is its stability. DAPTA is a small molecule and is prone to degradation in biological environments. This can limit its effectiveness in certain applications.

Future Directions

For the study of DAPTA include the development of HIV-1 entry inhibitors, cancer therapies, and applications in bacterial infections and inflammation.

Scientific Research Applications

DAPTA has been extensively studied for its potential applications in scientific research. One of the major applications of DAPTA is in the field of HIV research. DAPTA has been shown to inhibit the entry of HIV-1 into human cells by binding to the CD4 receptor. This makes DAPTA a potential candidate for the development of HIV-1 entry inhibitors. DAPTA has also been studied for its potential applications in cancer research. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

properties

IUPAC Name

4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-3,5,9-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-13-9-6-7-10(16-13)12-11(9)14(19)17(15(12)20)8-4-2-1-3-5-8/h1-7,9-12H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDSJAMKIWEAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-phenyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione
Reactant of Route 2
4-phenyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione
Reactant of Route 3
4-phenyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione
Reactant of Route 4
4-phenyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione
Reactant of Route 5
4-phenyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione
Reactant of Route 6
4-phenyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione

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